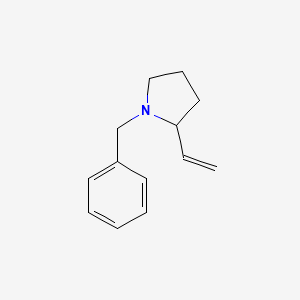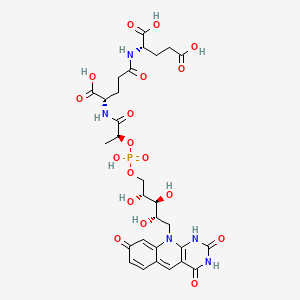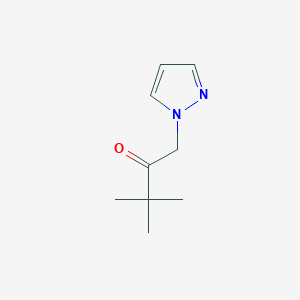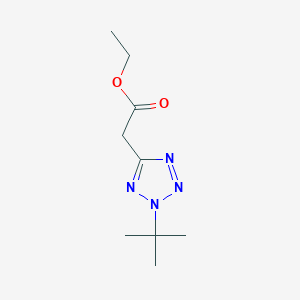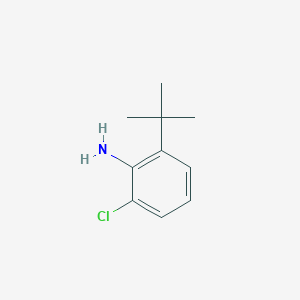
1-Hydroxyhexane-2,5-dione
説明
科学的研究の応用
Biomass Conversion and Catalysis
1-Hydroxyhexane-2,5-dione (HHD) shows significant potential in the field of green chemistry, particularly in biomass conversion. It serves as an intermediate in transforming biobased 5-hydroxymethylfurfural (5-HMF) into valuable chemicals. This process is highlighted for its eco-friendliness and atom economy, utilizing both homogeneous and heterogeneous catalysis (许占威, 颜佩芳, & 张宗超, 2017).
Crystal Structure and Spectral Characteristics
The compound's ability to crystallize as a stable dimer, which contains a 1,3-dioxolane ring, is another area of research. This dimer structure was comprehensively analyzed using methods like PXRD, NMR, IR, Raman spectroscopy, and DFT calculations (Bartosz Trzewik et al., 2016).
Production from Carbohydrates
HHD can be produced from carbohydrates through a bifunctional catalytic process involving palladium/carbon dioxide cooperative catalysis. This process is notable for its high yield and sustainable approach, employing water as a solvent and operating under low hydrogen pressures (Fei Liu et al., 2014).
Transformation to Other Chemical Compounds
Researchers have developed strategies to convert HHD into other valuable chemical compounds. For example, HHD can be transformed into 2-hydroxy-3-methylcyclopent-2-enone (MCP) through an intramolecular aldol condensation. This conversion paves the way for further transformations into various N-heterocyclic compounds (Bartosz Woźniak et al., 2018).
Catalytic Activity in Water
The catalytic conversion of 5-hydroxymethylfurfural (HMF) to HHD in water has been investigated, demonstrating that certain transition metal catalysts, particularly Pd, show high activity and selectivity. This research emphasizes the importance of water as a medium for enhancing hydrolytic ring-opening and subsequent hydrogenation reactions (R. Ramos et al., 2019).
Bio-derived Furan Transformation
In the context of green chemistry, HHD is also a key product in the transformation of bio-derived furans to valuable ketoacids and diketones. This process employs water-soluble ruthenium catalysts, highlighting the use of renewable resources and recyclable materials (K. Gupta et al., 2015).
特性
IUPAC Name |
1-hydroxyhexane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(8)2-3-6(9)4-7/h7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADPHVQSSNJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495935 | |
| Record name | 1-Hydroxyhexane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyhexane-2,5-dione | |
CAS RN |
65313-46-4 | |
| Record name | 1-Hydroxyhexane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



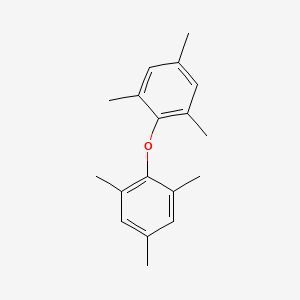

![Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate](/img/structure/B3055455.png)

![2-hydroxy-5-[(E)-naphthalen-1-yldiazenyl]benzaldehyde](/img/structure/B3055461.png)
